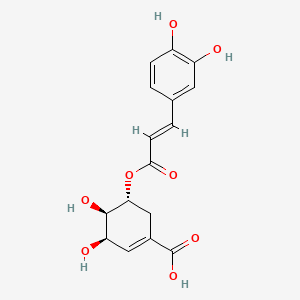

5-O-カフェオイルシキミ酸

説明

5-O-Caffeoylshikimic acid, also known as dactylifric acid, is a compound isolated from bracken fern (Pteridium aquilinum var. latiusculum) and identified as a major constituent of its acutely toxic fraction. This compound has been found to exhibit an antithiamine effect in vitro, although it does not induce hematuric effects in guinea pigs (Fukuoka, 1982).

Synthesis Analysis

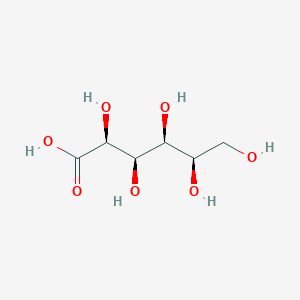

Efficient synthesis of caffeoylquinic acids, including 5-O-Caffeoylshikimic acid, has been achieved through various chemical processes. Notably, the synthesis involves several steps starting from caffeic acid and quinic acid, yielding the target compound through reactions that offer high yields and low costs, highlighting the accessibility of synthesizing such compounds from readily available materials (Liu Mei, 2012).

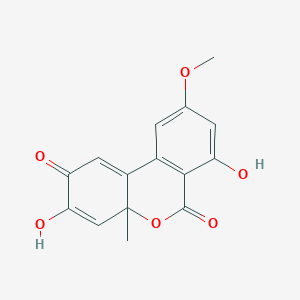

Molecular Structure Analysis

Comprehensive structural and spectroscopic studies on caffeoylquinic acids have underscored the importance of accurate molecular characterization. These studies utilize various spectroscopic techniques, including FT-IR, Raman, UV, and NMR spectroscopy, to elucidate the molecular structure and properties of these compounds. Such detailed analysis is crucial for understanding the biological and chemical behavior of 5-O-Caffeoylshikimic acid (Bajko et al., 2016).

Chemical Reactions and Properties

The chemical behavior of 5-O-Caffeoylshikimic acid under various conditions reveals its potential for transformation into various derivatives. For instance, during its extraction process, it can undergo isomerization, hydrolysis, and react with buffer components, forming different derivatives depending on factors like heating time, buffer pH, and type. This transformation capacity highlights the compound's chemical versatility and the complexity of its reactions (Dawidowicz & Typek, 2012).

Physical Properties Analysis

The physical properties, such as solubility and stability, of caffeoylquinic acids can significantly influence their biological efficacy and application potential. For instance, the stability of 5-O-Caffeoylquinic acid during high-temperature processing, as observed in food production, is a critical factor determining its availability and effectiveness in the final product (Dawidowicz & Typek, 2014).

Chemical Properties Analysis

The bioactivation pathways of 5-O-Caffeoylquinic acid highlight its reactivity towards nucleophiles, forming various derivatives through reactions with glutathione or water. These reactions are influenced by enzymatic activities and can vary under normal or pathological conditions, suggesting the compound's chemical properties are dynamic and context-dependent (Xie et al., 2012).

科学的研究の応用

キサンチンオキシダーゼ阻害剤

5-O-カフェオイルシキミ酸 (5OCSA) は、天然のキサンチンオキシダーゼ (XOD) 阻害剤として特定されています . XOD は、ヒポキサンチンをキサンチンに、キサンチンを尿酸に変換する際に重要な役割を果たす酵素です。 XOD の阻害は、効果的な高尿酸血症対策とみなされています . 5OCSA は、高尿酸血症によるマウスの腎臓損傷の改善に有望な結果を示しました .

2. 非小細胞肺がん (NSCLC) の治療 研究によると、5-O-カフェオイルシキミ酸は MEK タンパク質に対する結合親和性が高まっていることが示されています . MEK は、NSCLC を含む多くの癌サブタイプを治療するための標的として効果的に使用される、構造化された下流受容体です . この化合物の阻害活性は、77 種類の肺癌細胞株で検証されました .

抗酸化作用と抗炎症作用

5-O-カフェオイルシキミ酸は、抗酸化作用と抗炎症作用も持ち合わせています . これらの特性により、酸化ストレスと炎症が重要な役割を果たすさまざまな疾患の研究において、潜在的な候補となっています。

腸内健康における潜在的な役割

5-O-カフェオイルシキミ酸とは直接関連していませんが、微生物叢は、食事性ポリフェノールから生物学的利用可能な生物活性低分子量代謝物を生成する上で重要な役割を果たしていることに注意することが重要です . この化合物がさまざまな植物に存在することを考えると、その代謝物を介して腸内健康に影響を与える可能性があります .

作用機序

- Role : By inhibiting XOD, 5OCSA reduces the production of uric acid, making it a promising anti-hyperuricemia agent .

- Resulting Changes : Inhibition of XOD activity leads to decreased uric acid levels, mitigating hyperuricemia .

Target of Action

Mode of Action

Biochemical Pathways

特性

IUPAC Name |

(3R,4R,5R)-5-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-3,4-dihydroxycyclohexene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O8/c17-10-3-1-8(5-11(10)18)2-4-14(20)24-13-7-9(16(22)23)6-12(19)15(13)21/h1-6,12-13,15,17-19,21H,7H2,(H,22,23)/b4-2+/t12-,13-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMPHZIPNNJOWQI-GDDAOPKQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C=C1C(=O)O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@@H](C=C1C(=O)O)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501312675 | |

| Record name | 5-O-Caffeoylshikimic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501312675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dattelic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033999 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

73263-62-4 | |

| Record name | 5-O-Caffeoylshikimic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73263-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-O-Caffeoylshikimic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073263624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-O-Caffeoylshikimic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501312675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-CAFFEOYLSHIKIMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5U399BD0RZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dattelic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033999 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

300 °C | |

| Record name | Dattelic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033999 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

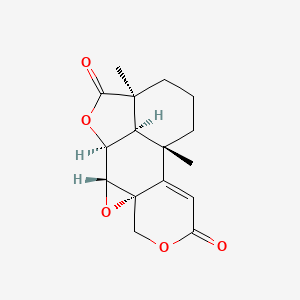

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,2S,3S,4S)-3,4-Bis-[(4-phenoxy-benzyl)-propyl-carbamoyl]-cyclobutane-1,2-dicarboxylic acid](/img/structure/B1241139.png)

![(6S)-8-chloro-6-(4-methylpiperazin-1-yl)-5,6-dihydropyrrolo[2,1-b][1,3]benzothiazepine](/img/structure/B1241142.png)

![2-[(Z)-4-[(1R,2R,3R,5S)-5-chloro-2-[(E,3S)-3-cyclohexyl-3-hydroxyprop-1-enyl]-3-hydroxycyclopentyl]but-2-enoxy]acetic acid](/img/structure/B1241144.png)